molecular formula C8H12O5 B1310956 diethyl (2S,3S)-oxirane-2,3-dicarboxylate CAS No. 73890-18-3

diethyl (2S,3S)-oxirane-2,3-dicarboxylate

Cat. No. B1310956
CAS RN: 73890-18-3
M. Wt: 188.18 g/mol
InChI Key: LDFQMMUIJQDSAB-WDSKDSINSA-N
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Description

Synthesis Analysis

The synthesis of diethyl (2S,3S)-oxirane-2,3-dicarboxylate involves several steps. In one procedure, diethyl L-tartrate is placed in a flask and a solution of hydrobromic acid in acetic acid is added. The reaction mixture is allowed to reach room temperature and stirred for an additional 10 hours or until the tartrate disappears. The reaction mixture is then poured into ice, extracted with ether, and the ether extracts are washed, dried, filtered, and concentrated to give a pale yellow oil .


Molecular Structure Analysis

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is an organic compound with the chemical formula C10H14O6. The molecular structure of this compound is complex and includes several functional groups.


Chemical Reactions Analysis

The chemical reactions involving diethyl (2S,3S)-oxirane-2,3-dicarboxylate are complex and varied. For example, the addition of bromine to (E)-2-butene gives one product, the meso compound (2R,3S)-2,3-dibromobutane, while the addition of (Z)-2-butene produces the racemic mixture of two enantiomers, (2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutane .


Physical And Chemical Properties Analysis

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate has a boiling point of 270 - 274 °C, a density of 1.20 g/cm3 at 20 °C, and a melting point of 17 °C .

Scientific Research Applications

  • Chiral Pharmaceuticals

    • Diethyl D(-)-tartrate is used in the production of chiral pharmaceuticals . Chiral compounds are those that cannot be superimposed on their mirror images, much like left and right hands. This property is important in many biological systems, and pharmaceuticals often need to be chiral to function effectively.
  • Chiral Catalysts

    • Diethyl D(-)-tartrate can also be used in the production of chiral catalysts . These catalysts can then be used to carry out asymmetric synthesis, producing chiral compounds.
  • Enolic Asymmetric Epoxidization

    • Diethyl D(-)-tartrate can be used with titanium in enolic asymmetric epoxidization . This is a type of chemical reaction that produces epoxides, which are cyclic ethers with a three-atom ring.
  • Chemical Synthesis
    • “Diethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate” is a chemical compound that can be used in various chemical syntheses .
  • Chemical Synthesis
    • “Diethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate” is a chemical compound that can be used in various chemical syntheses .

properties

IUPAC Name

diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQMMUIJQDSAB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427326
Record name Diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl (2S,3S)-oxirane-2,3-dicarboxylate

CAS RN

73890-18-3
Record name Diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Martichonok, C Plouffe, AC Storer… - Journal of medicinal …, 1995 - ACS Publications
Aziridine derivatives of E-64 have been synthesized, and their characterization againstthe cysteine proteases cathepsin B, cathepsin L, and papain is reported. The inhibition was found …
Number of citations: 63 pubs.acs.org
JP Meara, DH Rich - Journal of medicinal chemistry, 1996 - ACS Publications
Analogs of the epoxysuccinyl peptide cysteine proteinase inhibitor, EP-475 (2a), in which the free carboxylate has been replaced by hydroxamic acid, amide, methyl ketone, hydroxyl, …
Number of citations: 95 pubs.acs.org
LI Willems, M Verdoes, BI Florea… - …, 2010 - Wiley Online Library
A ligation strategy based on the Diels–Alder [4+2] cycloaddition for the two‐step activity‐based labeling of endogenously expressed enzymes in complex biological samples has been …
X Zhang, X Yang, H Wang, S Li, K Guo… - Biological and …, 2017 - jstage.jst.go.jp
Design, Synthesis, and Structure–Activity Relationship Study of Epoxysuccinyl–Peptide Derivatives as Cathepsin B Inhibitors Toggle navigation J-STAGE home Browse All titles All …
Number of citations: 7 www.jstage.jst.go.jp

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